molecular formula C20H20F3N3O3 B2958915 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1207035-24-2

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2958915
CAS No.: 1207035-24-2
M. Wt: 407.393
InChI Key: ZITPECUUQUEOFR-UHFFFAOYSA-N
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Description

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic organic compound supplied for research purposes. This compound features a tetrahydroquinoline core, a scaffold of significant interest in medicinal chemistry due to its presence in various bioactive molecules . The structure is further modified with a 2-methoxyacetyl substituent and a urea linkage connected to a 2-(trifluoromethyl)phenyl group, which may influence its physicochemical properties and biomolecular interactions. Research Applications and Value: The precise biological profile and mechanism of action for this specific urea derivative are areas of active investigation. Based on its structure, it is a candidate for screening in pharmaceutical and agrochemical research. Researchers may explore its potential as a modulator of enzyme activity or receptor function. The tetrahydroquinoline scaffold is known to be a privileged structure in drug discovery, often associated with diverse activities . The incorporation of the trifluoromethyl group, a common pharmacophore, can enhance metabolic stability and membrane permeability, making this compound a valuable entity for structure-activity relationship (SAR) studies in hit-to-lead optimization campaigns. Chemical Specifications: • CAS Number: 1207035-24-2 • Molecular Formula: C20H20F3N3O3 • Molecular Weight: 407.39 g/mol • SMILES: COCC(=O)N1CCCc2c1cc(cc2)NC(=O)Nc1ccccc1C(F)(F)F This product is intended for research use by qualified laboratory professionals. It is not intended for diagnostic or therapeutic use. Please refer to the safety data sheet (SDS) for proper handling and storage information.

Properties

IUPAC Name

1-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c1-29-12-18(27)26-10-4-5-13-8-9-14(11-17(13)26)24-19(28)25-16-7-3-2-6-15(16)20(21,22)23/h2-3,6-9,11H,4-5,10,12H2,1H3,(H2,24,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITPECUUQUEOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic reactions. The preparation can begin with the formation of the tetrahydroquinoline core, followed by the introduction of the methoxyacetyl group, and finally the urea linkage with the trifluoromethylphenyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, play critical roles in the yield and purity of the final product.

Industrial Production Methods

Industrial production methods often aim to maximize yield and efficiency while minimizing costs and environmental impact. This might involve optimizations of reaction steps, scaling up from lab conditions to industrial reactors, and implementing continuous flow processes where applicable.

Chemical Reactions Analysis

Types of Reactions

1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea can undergo several types of chemical reactions:

  • Oxidation: : The compound can be oxidized under specific conditions, potentially altering its pharmacological properties.

  • Reduction: : Reducing agents can modify certain functional groups within the compound, affecting its reactivity and stability.

  • Substitution: : Nucleophilic or electrophilic substitution reactions can occur, allowing for the modification of the compound’s structure and functionality.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions such as solvent type, temperature, and reaction time are critical for successful transformations.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For instance, oxidation might lead to quinoline derivatives, while reduction could result in deoxygenated products.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for creating more complex molecules or as a reagent in organic synthesis.

Biology

In biological research, it might be used to investigate its effects on cellular processes or as a tool in biochemical assays.

Medicine

Potential medicinal applications could involve its role as a lead compound in drug discovery, targeting specific enzymes or receptors.

Industry

Industrial applications might include its use in material science for the development of new polymers or as a specialty chemical in various manufacturing processes.

Mechanism of Action

The mechanism of action involves the interaction of 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea with molecular targets such as proteins, enzymes, or receptors. These interactions can trigger a cascade of biochemical events, ultimately leading to the compound’s observed effects. Key pathways might include signal transduction, enzyme inhibition, or modulation of receptor activity.

Comparison with Similar Compounds

Structural Analogues with Tetrahydroquinoline Cores

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-(2-Methoxyacetyl), 7-urea-(2-(trifluoromethyl)phenyl) C₂₀H₂₁F₃N₃O₃* ~408.4* Enhanced hydrophilicity due to methoxyacetyl; strong electron-withdrawing CF₃ group .
BI81678 (941939-99-7) 1-(2-Methylpropanoyl), 7-ethanediamide C₂₁H₂₉N₃O₃ 371.47 Bulkier acyl group may reduce solubility; lacks urea linkage.
1-Phenethyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea (1203239-31-9) 1-(Phenylsulfonyl), 7-urea-phenethyl C₂₄H₂₄N₃O₃S 435.5 Sulfonyl group increases metabolic stability; larger molecular weight.

Urea Derivatives with Trifluoromethylphenyl Groups

Compound Name (CAS) Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-hydroxyethyl)urea Phenyl-urea C₁₀H₈F₆N₂O₂ 302.18 Dual CF₃ groups increase lipophilicity; hydroxyl improves hydrogen bonding.
8j (412.1 [M+H]⁺) Thiazole-phenyl-urea C₁₈H₁₃ClF₃N₃OS 412.1 Chloromethyl-thiazole introduces heterocyclic diversity; moderate yield (52.7%).
1-(2-oxaadamant-1-yl)-3-(2,3,4-trifluorophenyl)urea Oxaadamantane-urea C₁₇H₁₈F₃N₂O₂ 348.34 Rigid oxaadamantane core enhances target binding specificity.

Biological Activity

The compound 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, biological evaluations, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H20F3N3O2C_{18}H_{20}F_{3}N_{3}O_{2}, with a molecular weight of approximately 373.37 g/mol. The structural features include a tetrahydroquinoline core modified with a methoxyacetyl group and a trifluoromethyl-substituted phenyl urea moiety. These modifications are significant for enhancing the compound's biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. A common synthetic route includes:

  • Acylation of 2-methoxyacetic acid to form 2-methoxyacetyl chloride.
  • Reaction with 1,2,3,4-tetrahydroquinoline in the presence of a base to yield the key intermediate.
  • Formation of the final product through coupling with a trifluoromethyl-substituted phenyl isocyanate.

The biological effects of this compound are primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The methoxyacetyl group enhances binding affinity, while the trifluoromethyl group contributes to selectivity. Potential mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways critical for disease progression.
  • Receptor Modulation: It might act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antitumor Activity

Research indicates that compounds similar to this urea derivative can act as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. In vitro studies have shown that certain derivatives exhibit significant IDO1 inhibitory activity, suggesting potential for cancer immunotherapy applications .

Antioxidant Properties

In vitro evaluations have demonstrated that related compounds possess antioxidant properties, which may contribute to their therapeutic effects by mitigating oxidative stress in cells .

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for this class of compounds. However, toxicity assessments reveal potential risks associated with certain structural features, necessitating further investigation into safety profiles .

Case Studies and Research Findings

StudyFindings
Study on IDO1 Inhibition This study synthesized various phenyl urea derivatives and evaluated their IDO1 inhibitory activity. The most potent derivative showed significant anti-tumor efficacy in vivo .
Antioxidant Activity Screening Several derivatives were screened for antioxidant activity using hydrogen peroxide inhibition assays, yielding moderate to significant results compared to standard antioxidants .
Pharmacokinetic Evaluation A comprehensive pharmacokinetic study indicated promising bioavailability and metabolic stability for selected analogs .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-3-(2-(trifluoromethyl)phenyl)urea, and how can experimental efficiency be improved?

  • Methodological Answer : The compound can be synthesized via a multi-step approach involving:
  • Acylation : Reacting 1,2,3,4-tetrahydroquinolin-7-amine with 2-methoxyacetyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the 2-methoxyacetyl intermediate.
  • Urea Formation : Coupling the intermediate with 2-(trifluoromethyl)phenyl isocyanate in anhydrous dichloromethane or THF.
    To enhance efficiency, employ computational reaction path searches (e.g., quantum chemical calculations) to predict optimal conditions (temperature, solvent, catalysts) and reduce trial-and-error experimentation. Feedback loops integrating experimental data with computational models (e.g., ICReDD’s approach) can accelerate optimization .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Methodological Answer : Use a combination of:
  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and urea linkage integrity. Compare chemical shifts with analogous tetrahydroquinoline-urea derivatives (e.g., ).
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
  • Chromatography : HPLC or UPLC with UV/ELSD detection to assess purity (>95% recommended).
  • Thermal Analysis : DSC/TGA to determine melting points and thermal stability.

Q. What strategies are effective for evaluating the compound’s stability under varying storage and experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC and identify byproducts with LC-MS.
  • Solution Stability : Test in solvents (DMSO, ethanol) at room temperature and 4°C over 72 hours.
  • Solid-State Stability : Store lyophilized powder under inert gas (argon) to prevent oxidation.

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Use DFT (e.g., Gaussian, ORCA) to map reaction pathways for trifluoromethyl group participation in hydrogen bonding or nucleophilic interactions .
  • Molecular Dynamics (MD) : Simulate binding affinities to enzymes/receptors (e.g., using GROMACS).
  • AI Integration : Train models on datasets of urea derivatives to predict bioactivity or solubility (e.g., COMSOL-AI workflows for parameter optimization) .

Q. How should researchers resolve contradictions in bioactivity data across different experimental setups?

  • Methodological Answer :
  • Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies .
  • Replicate Studies : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity.
  • Control for Solvent Effects : Ensure consistent solvent choice (e.g., DMSO concentration ≤0.1% in biological assays).

Q. What mechanistic insights can be gained for the trifluoromethyl group’s role in reaction pathways?

  • Methodological Answer :
  • Isotopic Labeling : Use ¹⁸O or deuterated analogs to trace urea bond formation/cleavage kinetics.
  • Kinetic Studies : Monitor reaction intermediates via in-situ FTIR or Raman spectroscopy.
  • DFT Calculations : Compare activation energies for trifluoromethyl vs. non-fluorinated analogs to explain electronic effects .

Q. How can reaction conditions be optimized for scalability without compromising yield?

  • Methodological Answer :
  • High-Throughput Screening (HTS) : Test catalysts (e.g., Pd/C, organocatalysts) and solvents (e.g., green solvents like cyclopentyl methyl ether) in microreactors.
  • Process Simulation : Use Aspen Plus or COMSOL to model heat/mass transfer in large-scale reactors .
  • Separation Techniques : Optimize column chromatography or membrane-based purification (e.g., CRDC subclass RDF2050104) .

Q. What advanced methods assess solvent effects on the compound’s conformational stability?

  • Methodological Answer :
  • Solvent Screening : Test polarity (e.g., water, acetonitrile) using circular dichroism (CD) or fluorescence spectroscopy.
  • Free Energy Perturbation (FEP) : Compute solvation free energies via MD simulations.
  • Co-solvency Studies : Evaluate solubility parameters (Hansen solubility) to design stable formulations.

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